Bupivacaine
Overview
Description
Bupivacaine is a widely used local anesthetic that belongs to the amide group of local anesthetics. It is primarily used to decrease sensation in a specific area by blocking nerve impulses. This compound is commonly employed in various medical procedures, including local infiltration, peripheral nerve block, sympathetic nerve block, and epidural and caudal blocks. It is known for its long duration of action and is often used in combination with epinephrine to prolong its effects .
Mechanism of Action
Target of Action
Bupivacaine primarily targets sodium channels in the body . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission .
Mode of Action
This compound acts by blocking sodium channels, thereby inhibiting the influx of sodium ions during the depolarization phase of an action potential . This blockage prevents the generation and conduction of nerve impulses, resulting in a loss of sensation in the area where this compound is applied . Additionally, this compound is thought to bind to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever and inflammation .
Biochemical Pathways
This compound’s action on sodium channels affects the excitability of neurons, leading to its analgesic effects . Furthermore, it has been suggested that this compound may influence the BDNF-TrkB/proBDNF-p75NTR pathway, which is involved in neuronal survival and apoptosis . It may also interact with the PI3K/AKT signaling pathway, which plays a role in cell proliferation and survival .
Pharmacokinetics
This compound is extensively and rapidly metabolized in the liver, followed by excretion via urine . Less than 10% of the dose is excreted as parent this compound . After administration, peak plasma levels of this compound are reached in 30 to 45 minutes, followed by a decline to insignificant levels during the next three to six hours .
Result of Action
The primary result of this compound’s action is a loss of sensation in the area of application, due to its inhibitory effect on nerve impulse transmission . This makes it useful for local or regional anesthesia during surgical procedures . Additionally, its potential interaction with various biochemical pathways may influence neuronal survival and apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the tissue can affect the degree of ionization of this compound, which in turn can influence its ability to cross cell membranes and block sodium channels . Furthermore, the presence of other substances, such as vasoconstrictors, can affect the absorption and distribution of this compound .
Biochemical Analysis
Biochemical Properties
Bupivacaine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with voltage-gated sodium channels in nerve cells. By binding to these channels, this compound inhibits the influx of sodium ions, which is essential for the generation and propagation of nerve impulses . This interaction effectively blocks the transmission of pain signals to the brain.
Additionally, this compound has been shown to interact with other proteins and enzymes involved in cellular signaling pathways. For example, it can modulate the activity of protein kinase C and phospholipase C, which are involved in various cellular processes .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In nerve cells, this compound blocks the transmission of pain signals by inhibiting sodium channels . This leads to a temporary loss of sensation in the targeted area.
In non-neuronal cells, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce autophagy in non-small cell lung cancer cells by modulating the Akt/mTOR signaling pathway . This process involves the degradation and recycling of cellular components, which can affect cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels. This compound binds to the intracellular portion of these channels, preventing the influx of sodium ions . This inhibition increases the threshold for electrical excitation in nerve cells, thereby blocking the generation and conduction of nerve impulses.
This compound also affects other molecular targets, such as protein kinase C and phospholipase C, which are involved in various signaling pathways . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits temporal changes in its pharmacokinetic parameters, such as maximum serum concentration and elimination half-life . These changes suggest that the efficacy and toxicity of this compound may vary depending on the time of administration.
This compound is also known to have a long duration of action, with its effects lasting for several hours . Its stability and degradation over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving donkeys, a single intra-articular injection of this compound did not significantly affect cell viability or induce significant cell apoptosis . Higher doses of this compound can lead to toxic effects, such as hepatotoxicity and nephrotoxicity .
In mice and rats, the maximum safe dose of this compound is typically around 8 mg/kg . Exceeding this dose can result in adverse effects, including cardiovascular and central nervous system toxicity.
Metabolic Pathways
This compound is primarily metabolized in the liver by enzymes such as cytochrome P450 . The metabolic pathways involve the conversion of this compound into various metabolites, which are then excreted in the urine and feces . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has a large volume of distribution and is extensively bound to plasma proteins . The absorption and distribution of this compound are influenced by factors such as the vascularity of the injection site and the degree of ionization of the drug .
This compound is also known to interact with transporters and binding proteins that facilitate its movement within the body . These interactions can affect its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been shown to impair mitochondrial function in astrocytes, leading to changes in intracellular calcium signaling . This interaction can affect various cellular processes, including energy production and apoptosis.
Preparation Methods
Bupivacaine can be synthesized through several methods. One common method involves the use of triphosgene as a reagent. The synthesis begins with 2-piperidinecarboxylic acid, which undergoes acyl chlorination, amidation, butylation, and salification to produce this compound. Another method involves using (S)-2-piperidinecarboxylic acid as a starting material, followed by triphosgene chlorination, amidation with 2,6-dimethylaniline, butyl bromination, and salt formation to obtain (S)-bupivacaine hydrochloride .
Chemical Reactions Analysis
Bupivacaine undergoes various chemical reactions, including ion-association complex formation. For example, this compound hydrochloride can form an ion-association complex with picric acid. This complex can be extracted with chloroform and identified using Fourier-transform infrared spectroscopy (FTIR). The reaction involves the interaction of this compound hydrochloride with picric acid, resulting in a yellow-colored solution with maximum absorbance at 410 nm .
Scientific Research Applications
Bupivacaine has numerous scientific research applications across various fields:
Medicine: this compound is extensively used in medical procedures for local and regional anesthesia. It is particularly valuable in postoperative pain management and labor epidural anesthesia. .
Pharmacokinetics: Research on the pharmacokinetics and safety of liposomal this compound has shown its efficacy in providing long-lasting pain relief with minimal side effects.
Toxicity Studies: Studies have been conducted to compare the toxicity of this compound with other local anesthetics in musculoskeletal applications.
Comparison with Similar Compounds
Bupivacaine is often compared with other local anesthetics, such as levothis compound and ropivacaine:
Levothis compound: Levothis compound is the S-enantiomer of this compound and has a similar pharmacokinetic profile. .
Ropivacaine: Ropivacaine is another local anesthetic with a similar structure to this compound.
This compound’s long duration of action and effectiveness in providing regional anesthesia make it a unique and valuable compound in medical practice.
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVLXFERQHONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022703 | |
Record name | Bupivacaine | |
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Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bupivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L | |
Record name | Bupivacaine | |
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Record name | Bupivacaine | |
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Record name | Bupivacaine | |
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Mechanism of Action |
Like [lidocaine], bupivacaine is an amide local anesthetic that provides local anesthesia through blockade of nerve impulse generation and conduction. These impulses, also known as action potentials, critically depend on membrane depolarization produced by the influx of sodium ions into the neuron through voltage-gated sodium channels. Bupivacaine crosses the neuronal membrane and exerts its anesthetic action through blockade of these channels at the intracellular portion of their pore-forming transmembrane segments. The block is use-dependent, where repetitive or prolonged depolarization increases sodium channel blockade. Without sodium ions passing through the channel’s pore, bupivacaine stabilizes the membrane at rest and therefore prevents neurotransmission. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. While it is well-established that the main action of bupivacaine is through sodium channel block, additional analgesic effects of bupivacaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia., Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. | |
Record name | Bupivacaine | |
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CAS No. |
38396-39-3, 2180-92-9 | |
Record name | Bupivacaine | |
Source | CAS Common Chemistry | |
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Record name | Bupivacaine [USAN:INN:BAN] | |
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Record name | Bupivacaine | |
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Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)- | |
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Record name | (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
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Record name | BUPIVACAINE | |
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Melting Point |
107-108 °C, 107.5 to 108 °C, 107 - 108 °C | |
Record name | Bupivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00297 | |
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Record name | Bupivacaine | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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